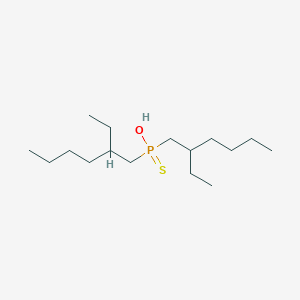
Phosphinothioic acid, bis(2-ethylhexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinothioic acid, bis(2-ethylhexyl)- is an organophosphorus compound with the chemical formula C₁₆H₃₅OPS. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinothioic acid, bis(2-ethylhexyl)- can be synthesized through the reaction of phosphinothioic acid with 2-ethylhexanol under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of phosphinothioic acid, bis(2-ethylhexyl)- often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Phosphinothioic acid, bis(2-ethylhexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the 2-ethylhexyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various phosphinothioic acid derivatives and phosphine compounds, which have applications in different chemical processes.
Scientific Research Applications
Phosphinothioic acid, bis(2-ethylhexyl)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of phosphinothioic acid, bis(2-ethylhexyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid bis(2-ethylhexyl) ester
- Bis(2-ethylhexyl) phosphate
- Di(2-ethylhexyl) phosphoric acid
Uniqueness
Phosphinothioic acid, bis(2-ethylhexyl)- is unique due to the presence of the phosphinothioic acid moiety, which imparts distinct chemical properties compared to its phosphoric acid counterparts. This uniqueness makes it valuable in specific applications where its reactivity and binding properties are advantageous.
Properties
CAS No. |
153888-95-0 |
|---|---|
Molecular Formula |
C16H35OPS |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
bis(2-ethylhexyl)-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H35OPS/c1-5-9-11-15(7-3)13-18(17,19)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,19) |
InChI Key |
UZSVMWGQHGMZKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CP(=S)(CC(CC)CCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















